Rojo Disperso 60

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Disperse Red 60 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of dye adsorption and degradation processes.

Biology: The dye is employed in staining techniques for visualizing biological samples.

Industry: Beyond textiles, Disperse Red 60 is used in the production of colored plastics and coatings.

Mecanismo De Acción

Target of Action

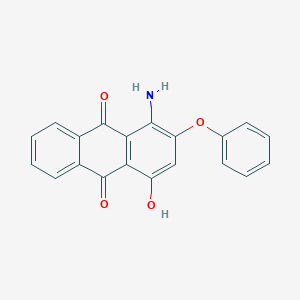

Disperse Red 60, or 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a popular disperse dye of the anthraquinone family of dyes . It is primarily used as a dye in various industries. The primary targets of Disperse Red 60 are the materials it is intended to color, such as textiles and plastics .

Mode of Action

Disperse Red 60 is a dark red solid that is insoluble in water but soluble in dichloromethane . It works by adhering to the material it is intended to color. The dye molecules are dispersed in a solution, and then the material is immersed in the solution. The dye molecules penetrate the material and adhere to it, imparting their color .

Biochemical Pathways

It can have indirect effects on the environment and organisms if improperly disposed of or if it enters water sources .

Pharmacokinetics

Its physical and chemical properties, such as its solubility and stability, play a role in how it is absorbed and distributed in a material .

Result of Action

The primary result of the action of Disperse Red 60 is the coloring of materials. The dye imparts a dark red color to the materials it is applied to . If improperly managed, it can contaminate water sources and have toxic effects on aquatic life .

Action Environment

The action of Disperse Red 60 can be influenced by various environmental factors. For example, the pH, temperature, and the presence of other chemicals can affect the dye’s solubility and stability . Additionally, the type and condition of the material being dyed can also influence the effectiveness of the dye .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Disperse Red 60 involves the reaction of 1-amino-2-bromo-4-hydroxyanthraquinone with phenol in the presence of an acid-binding agent . The process begins with the bromination of 1-aminoanthraquinone in a sulfuric acid medium to produce 1-amino-2-bromo-4-hydroxyanthraquinone . This intermediate is then subjected to a condensation reaction with phenol at elevated temperatures (150-158°C) to yield Disperse Red 60 .

Industrial Production Methods: In industrial settings, the preparation method involves controlling the moisture content of the dried 1-amino-2-bromo-4-hydroxyanthraquinone to below 0.2 wt%. Potassium carbonate and phenyl hydroxide are added to a reaction vessel, and the mixture is dehydrated and heated to 130-155°C under normal or negative pressure . The dried intermediate is then added, and the temperature is maintained at 150-158°C for the reaction to proceed . The yield of this process can reach up to 93%, with the final product having a chromatograph content of over 99.5% .

Análisis De Reacciones Químicas

Types of Reactions: Disperse Red 60 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the dye’s chromophore, affecting its color properties.

Substitution: The phenoxy group in Disperse Red 60 can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the phenoxy group under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinone derivatives, while reduction can produce hydroquinone derivatives .

Comparación Con Compuestos Similares

Disperse Red 343 (Resolin Red F3BS): A mono-azo dye used for medium to heavy shades.

Disperse Blue 60: Another anthraquinone dye used for blue shades.

Comparison: Disperse Red 60 is unique due to its excellent reproducibility in pale tertiary shades and its high dyeing efficiency on synthetic fibers . Unlike some other anthraquinone dyes, Disperse Red 60 maintains its color properties under various dyeing conditions, making it a preferred choice in the textile industry .

Actividad Biológica

Disperse Red 60 (DR 60) is a synthetic dye commonly used in the textile industry. Its biological activity has garnered attention due to its potential environmental and health impacts. This article provides a comprehensive overview of the biological activity of DR 60, including its effects on aquatic organisms, potential toxicity, and methods for removal from wastewater.

Disperse Red 60 is classified as an azo dye, which is characterized by its azo (-N=N-) functional group. It is primarily used for dyeing synthetic fibers such as polyester and acetate due to its good solubility in organic solvents. The dye's low molecular weight enables it to penetrate fibers effectively, making it a popular choice in the textile industry.

Aquatic Toxicity

Recent studies have highlighted the toxic effects of Disperse Red 60 on aquatic organisms, particularly during early life stages. A notable study evaluated its impact on zebrafish (Danio rerio) embryos. The following biochemical markers were assessed after exposure to DR 60:

- Total Glutathione (TG) : Increased levels at lower concentrations (0.01 and 0.1 mg/L) indicated a detoxification response, while higher concentrations led to decreased TG levels, suggesting impaired antioxidant processes.

- Lipid Peroxidation (LPO) : Measurement of LPO showed oxidative stress in embryos exposed to DR 60, highlighting potential cellular damage.

- Acetylcholinesterase Activity : This neurotransmitter enzyme's activity was affected, indicating neurotoxic potential.

The study concluded that DR 60 induces biochemical alterations at environmentally realistic concentrations, warranting careful risk assessment regarding its discharge into aquatic environments .

Human Health Concerns

Disperse azo dyes, including DR 60, are recognized as potential allergens. They can release arylamines upon degradation, which are known carcinogens. The presence of these compounds in textiles has raised concerns about skin contact and inhalation risks associated with wearing dyed garments .

Removal Techniques

Due to its environmental persistence and toxicity, effective removal methods for Disperse Red 60 from wastewater have been explored:

- Natural Coagulants : A study investigated the use of Alcea rosea root extract for removing DR 60 from synthetic sewage. Optimal conditions were determined to be pH 11 with a coagulant concentration of 200 mg/L, achieving an impressive removal efficiency of 86% under specific conditions .

- Nanocomposite Adsorption : Another innovative approach involved using organo-metal oxide nanocomposites for the elimination of DR 60 from aqueous solutions. This method demonstrated significant adsorption capacity due to the high surface area and reactivity of the nanocomposites .

Case Study 1: Zebrafish Embryo Exposure

In a controlled laboratory setting, zebrafish embryos were exposed to various concentrations of Disperse Red 60 over a period of 96 hours. The results indicated significant alterations in biochemical markers related to oxidative stress and energy metabolism:

| Concentration (mg/L) | Total Glutathione (pmol/embryo) | Lipid Peroxidation (TBARS/embryo) | Acetylcholinesterase Activity (μmol/min) |

|---|---|---|---|

| Control | 150 | 0.5 | 0.8 |

| 0.01 | 180 | 0.4 | 0.7 |

| 0.1 | 160 | 0.6 | 0.6 |

| 1 | 120 | 1.2 | 0.4 |

The data illustrates that lower concentrations may stimulate antioxidant responses, while higher concentrations lead to detrimental effects on cellular health .

Case Study 2: Textile Analysis

A survey of textiles revealed that Disperse Red dyes were prevalent in garments, with Disperse Red 60 identified among other azo dyes. The study emphasized the need for regulatory measures to limit exposure to these compounds in consumer products .

Propiedades

IUPAC Name |

1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO4/c21-18-15(25-11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXFWEJMQVIWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO4 | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025210 | |

| Record name | C.I. Disperse Red 60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Disperse red 60 is a fine deep-red powder with white specks. (NTP, 1992), Other Solid | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

17418-58-5, 12223-37-9, 70956-30-8 | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disperse Red 60 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17418-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Red 60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017418585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Red 60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-hydroxy-2-phenoxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 60 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4431S01IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (decomposes with color change at approximately 500 °F) (NTP, 1992) | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.